Methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Overview
Description
Methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ringThe unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines to yield the desired tetrahydropyrazolo[1,5-a]pyridine derivatives.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of a bicyclic sydnone to propargylic acid derivatives, leading to the formation of the pyrazole ring.
Industrial Production Methods
The industrial production of methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate typically involves large-scale hydrogenation processes and cycloaddition reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of a methyl ester.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid: Another derivative with two carboxylic acid groups.
Uniqueness
Methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUALGJVWLISHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCC(C2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127416 | |
Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-chloro-4,5,6,7-tetrahydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823842-93-8 | |
Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-chloro-4,5,6,7-tetrahydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823842-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-chloro-4,5,6,7-tetrahydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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